3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one
Description
3-[(4-Phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2(1H)-one core substituted at the 3-position with a sulfonyl group linked to a 4-phenylpiperazine moiety (Figure 1). This structure combines the hydrogen-bonding capability of the lactam ring with the lipophilic and receptor-targeting properties of the phenylpiperazine group.
Properties
IUPAC Name |
3-(4-phenylpiperazin-1-yl)sulfonyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c19-15-14(7-4-8-16-15)22(20,21)18-11-9-17(10-12-18)13-5-2-1-3-6-13/h1-8H,9-12H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWHHKPHAYXNFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one typically involves the reaction of 4-phenylpiperazine with a sulfonyl chloride derivative, followed by cyclization with a pyridinone precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or phenylpiperazine moieties using reagents like alkyl halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide-Linked Pyridin-2(1H)-ones
3-[(4-Methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one
- Structure : Replaces the 4-phenylpiperazine with a 4-methylpiperidine group.
- Molecular weight: 256.33 vs. ~340 (estimated for the main compound) .
- Implications : Lower molecular weight may improve bioavailability but reduce affinity for serotonin or dopamine receptors, where phenylpiperazine is a common pharmacophore.
3-(Pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
- Structure : Substitutes piperazine with pyrrolidine.
- Key Differences :
- Activity : Pyrrolidine sulfonamides are less common in CNS-targeting drugs but may enhance metabolic stability.
Piperazine-Containing Pyridin-2(1H)-ones
7-Phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(1H)-one
- Structure: Thienopyrimidinone core with 4-phenylpiperazine.
- Key Differences: Thienopyrimidinone replaces pyridinone, introducing sulfur and altering electronic properties. Molecular weight: 388.49 vs. ~340 .
- Activity: Thienopyrimidinones are explored as kinase inhibitors, suggesting divergent targets compared to pyridinone derivatives.
1-ethyl-4-hydroxy-6-methyl-3-{4-(methylsulfanyl)phenylmethyl}pyridin-2(1H)-one
- Structure: Additional substituents (hydroxy, methyl, methylsulfanylphenyl) on the pyridinone core.
- Key Differences :
- Implications : Enhanced hydrophilicity may improve solubility but reduce blood-brain barrier penetration.
Pyridin-2(1H)-ones with Bioisosteric Replacements
3-(1H-Benzo[d]imidazol-2-yl)pyridin-2(1H)-one (IGF-1R Inhibitors)
- Structure : Benzoimidazole replaces the sulfonylpiperazine group.
- Key Differences :
- Activity : Unlike sulfonamide derivatives, these compounds target tyrosine kinases, highlighting substituent-dependent target selectivity.
5-Phenyl-1-[3-(trifluoromethyl)benzyl]pyridin-2(1H)-one
Structure-Activity Relationship (SAR) Insights
- Sulfonamide Linkage: Critical for hydrogen bonding with enzymatic targets (e.g., HIV-1 reverse transcriptase in pyridinone hybrids) .
- Piperazine vs. Piperidine : Piperazine’s secondary amine enhances basicity (pKa ~7–9), favoring interactions with acidic residues in receptors like 5-HT1A .
- Substituent Position : 3-Substitution (vs. 4- or 5-) optimizes steric compatibility with hydrophobic enzyme pockets .
Comparative Data Table
Biological Activity
3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one is a compound that has attracted significant attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, including case studies and comparative analyses with similar compounds.
1. Chemical Structure and Synthesis
The compound features a pyridinone core substituted with a sulfonyl group and a 4-phenylpiperazine moiety . Its synthesis typically involves the reaction of 4-phenylpiperazine with a sulfonyl chloride derivative, followed by cyclization with a pyridinone precursor. The reaction conditions often include organic solvents like dichloromethane and catalysts such as triethylamine to enhance yield and purity.
The mechanism of action of this compound involves its interaction with specific molecular targets, primarily through enzyme inhibition and receptor modulation. It may inhibit enzymes by binding to their active sites or modulate receptor activity as an agonist or antagonist, influencing various signal transduction pathways.
2.2 Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : It has been studied for its potential against various pathogens, including Mycobacterium tuberculosis and other bacteria .
- Anticancer Properties : The compound has shown antiproliferative effects in cancer cell lines, particularly in BRCA-deficient cells, where it acts as a PARP inhibitor .
3.1 Anticancer Activity
In a study focused on PARP inhibitors, derivatives of compounds similar to this compound demonstrated significant inhibition of cancer cell proliferation. For instance, one derivative exhibited an IC50 value of 3.8 nM against PARP-1 and 2 . This highlights the compound's potential in cancer therapeutics.
3.2 Antimicrobial Testing
In vitro studies have shown that compounds containing the piperazine moiety exhibit activity against Mycobacterium kansasii. The minimum inhibitory concentration (MIC) for some derivatives was comparable to standard treatments like isoniazid .
4.1 Similar Compounds
| Compound Name | Structure | Main Activity | IC50 |
|---|---|---|---|
| 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide | Structure | Anticancer | Varies |
| N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide | Structure | Enzyme Inhibition | Varies |
These compounds share structural similarities but differ in their biological profiles and potencies.
5. Conclusion
The compound This compound represents a versatile scaffold with significant potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
